5-(Chloromethyl)-2-cyclopropylpyrimidine
Overview
Description
5-(Chloromethyl)-2-cyclopropylpyrimidine is a useful research compound. Its molecular formula is C8H9ClN2 and its molecular weight is 168.62. The purity is usually 95%.
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Scientific Research Applications
Antiviral and Antitumor Activity
Synthesis and Antiviral Activity : Compounds including derivatives of 2-cyclopropylpyrimidine, like 5-cyclopropyl-2'-deoxy-4'-thiouridine, have been synthesized and found to be highly active against viruses such as herpes simplex virus type-1 and varicella zoster virus, with no significant cytotoxicity (Rahim et al., 1996).
Enhancement of Antitumour Activity : The compound 5-chloro-2,4-dihydroxypyridine, a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), has been studied for its role in enhancing the antitumor activity of fluoropyrimidines (Takechi et al., 2002).
Synthesis and Bioactivity
Efficient Synthesis of α-Aminophosphonates : The use of 2-cyclopropylpyrimidine derivatives in the efficient synthesis of α-aminophosphonates via the Kabachnik–Fields reaction has been demonstrated (Reddy et al., 2014).
Production of Insecticide Intermediates : The synthesis of 2-chloro-5-chloromethylpyridine, a key intermediate in insecticides like imidacloprid and acetamiprid, involves derivatives of 2-cyclopropylpyrimidine (Ji-ping, 2007).
Development of Anticancer Agents : Novel amine derivatives of 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine, synthesized using a derivative similar to 5-(Chloromethyl)-2-cyclopropylpyrimidine, showed promising anticancer activity (Vinayak et al., 2017).
Properties
IUPAC Name |
5-(chloromethyl)-2-cyclopropylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-3-6-4-10-8(11-5-6)7-1-2-7/h4-5,7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQYVUJESGXNBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801261596 | |
Record name | Pyrimidine, 5-(chloromethyl)-2-cyclopropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801261596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211530-64-1 | |
Record name | Pyrimidine, 5-(chloromethyl)-2-cyclopropyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211530-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine, 5-(chloromethyl)-2-cyclopropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801261596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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